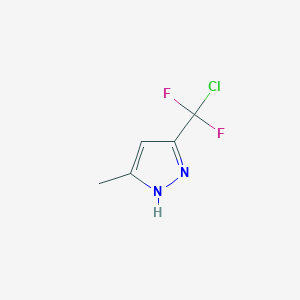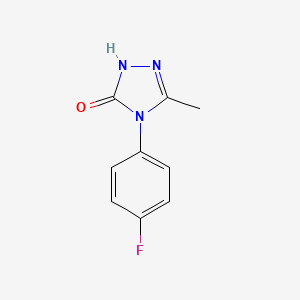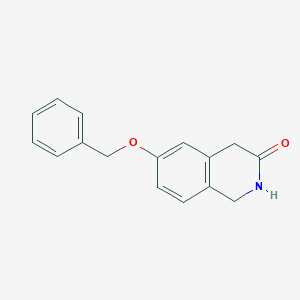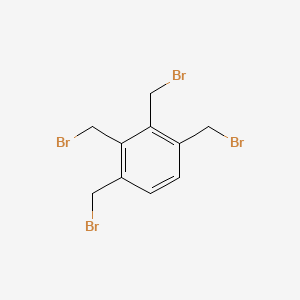
1,2,3,4-Tetrakis(bromomethyl)benzene
Vue d'ensemble
Description
1,2,3,4-Tetrakis(bromomethyl)benzene is a chemical compound with the molecular formula C10H10Br4 . It is also known as α,α’,α’‘,α’‘’-Tetrabromodurene . The compound appears as an off-white to light yellow crystalline powder .
Synthesis Analysis
The key di-bromo building blocks were assembled by reacting various active methylene compounds with 1,2,4,5-tetrakis(bromomethyl)benzene in one step . This strategy has been expanded to generate a variety of bis-spirocycles by treating the di-bromo intermediates with different AMCs under operationally simple reaction conditions .Molecular Structure Analysis
The molecular weight of 1,2,3,4-Tetrakis(bromomethyl)benzene is 449.80 g/mol . The linear formula of the compound is C6H2(CH2Br)4 .Chemical Reactions Analysis
1,2,4,5-Tetrakis(bromomethyl)benzene has been used in the synthesis of tetrapodal imidazolium ligands as their PF 6− salts . It has also been used in the synthesis of 6,7- bis (bromomethyl)-2,11,18,21,24-pentaoxatetracyclo .Physical And Chemical Properties Analysis
1,2,3,4-Tetrakis(bromomethyl)benzene is a solid at 20 degrees Celsius . It has a melting point range of 158.0 to 162.0 °C . The compound is light-sensitive .Applications De Recherche Scientifique
Reductive Debromination
1,2,3,4-Tetrakis(bromomethyl)benzene is involved in the reductive debromination of arenes. A study demonstrated its use in converting 1,2-bis(bromomethyl)benzene to 1,2,3,4-tetrahydronaphthalenes, highlighting its role in organic synthesis (Nishiyama et al., 2005).
Polymer Synthesis
The compound serves as a tetrafunctional initiator in the synthesis of star polymers and graft copolymers. Its application in atom transfer radical polymerization (ATRP) for producing polymers like methyl methacrylate and graft copolymers with polystyrene and poly(t-butyl methacrylate) has been documented (Moschogianni et al., 2001).
Heterocyclic Chemistry
It's used in the synthesis of heterocyclic telluronium salts, showcasing its versatility in creating complex organic compounds (Al-Shirayda, 1993).
Catalyst Synthesis
1,2,3,4-Tetrakis(bromomethyl)benzene is employed in synthesizing novel tetrakis(N-benzimidazoliummethyl)benzene salts, which are useful as catalysts in direct arylation of heteroaromatic compounds (Ulu & Özdemir, 2021).
Thiacyclophanes Synthesis
It is instrumental in synthesizing new thiacyclophanes, contributing to advancements in organosulfur chemistry (Hanton & Sikanyika, 1994).
Molecular Structure Studies
Studies have utilized it to understand molecular packing and secondary interactions in bromomethyl-substituted benzenes, providing insights into crystallography (Jones & Kuś, 2007).
Pentacene Synthesis
It has been used in a concise three-step synthesis of substituted pentacenes, highlighting its role in the production of organic semiconductors (Stone & Anderson, 2007).
Cyclisation in Organic Synthesis
The compound facilitates regioselective double cyclisation, enabling the creation of complex organic structures (Hodačová et al., 1999).
Development of Molecular 'Hamburger'
It was used to form a multi-ring alicyclophane system, illustrating its utility in synthesizing unique molecular structures (Butler et al., 2001).
Safety And Hazards
Propriétés
IUPAC Name |
1,2,3,4-tetrakis(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br4/c11-3-7-1-2-8(4-12)10(6-14)9(7)5-13/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYIEWLCGSETQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)CBr)CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376708 | |
| Record name | 1,2,3,4-tetrakis(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrakis(bromomethyl)benzene | |
CAS RN |
51678-43-4 | |
| Record name | 1,2,3,4-tetrakis(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



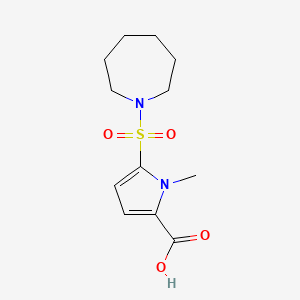
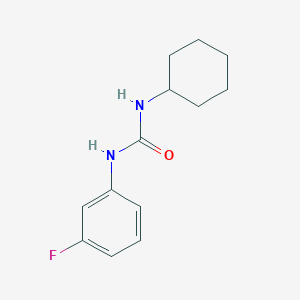
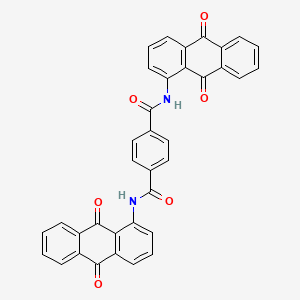
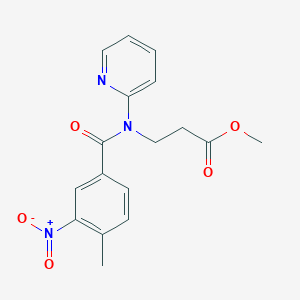
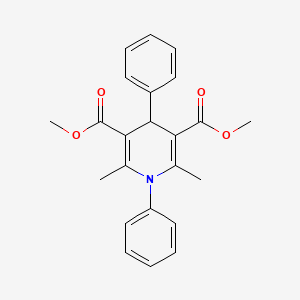
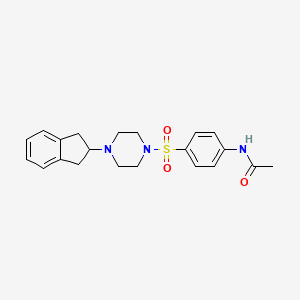
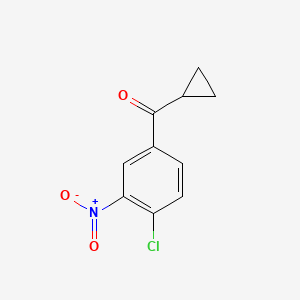
![[3,3'-Bipyridine]-2,2'-diamine](/img/structure/B1620738.png)
![(5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1620739.png)
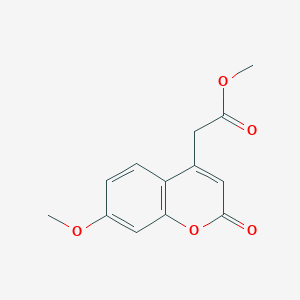
![1-[4-(Chloromethyl)-2-thienyl]ethanone](/img/structure/B1620741.png)
